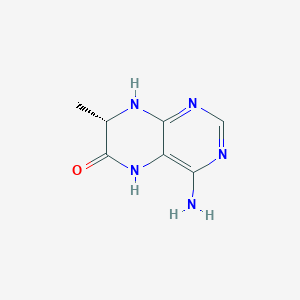

(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one

Description

(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one is a chiral dihydropteridinone derivative characterized by a 7-methyl group and a 4-amino substituent. Dihydropteridinones are known for their planar heterocyclic core, which facilitates interactions with biological targets such as kinases. The stereochemistry at the 7-position (S-configuration) and the substituents at positions 4 and 7 are critical for modulating pharmacological activity and pharmacokinetic properties .

Properties

CAS No. |

364039-67-8 |

|---|---|

Molecular Formula |

C7H9N5O |

Molecular Weight |

179.18 g/mol |

IUPAC Name |

(7S)-4-amino-7-methyl-7,8-dihydro-5H-pteridin-6-one |

InChI |

InChI=1S/C7H9N5O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H3,8,9,10,11)/t3-/m0/s1 |

InChI Key |

GPXHNPZRIDJEAW-VKHMYHEASA-N |

Isomeric SMILES |

C[C@H]1C(=O)NC2=C(N=CN=C2N1)N |

Canonical SMILES |

CC1C(=O)NC2=C(N=CN=C2N1)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthesis from Sugar-Derived Precursors (Optically Active Routes)

A prominent preparation method involves the use of optically active sugars such as l-xylose as starting materials. This approach is well-documented in the synthesis of related pterin derivatives including monapterin and dihydromonapterin, which share structural features with (7S)-4-amino-7-methyl-7,8-dihydropteridin-6(5H)-one.

Key Steps:

- Condensation of l-xylose with phenylhydrazine to form a hydrazone intermediate with high yield (~99%).

- Reaction of hydrazone with triaminopyrimidinone , followed by oxidation with molecular oxygen to yield hydroxylated pteridinone derivatives.

- Selective catalytic hydrogenation using RANEY® nickel catalyst in phosphate buffer (pH 5.7) under hydrogen atmosphere to reduce the pterin to the dihydropteridinone form with high stereoselectivity and yield (~88%).

Reaction Conditions and Outcomes:

| Step | Reagents/Conditions | Yield (%) | Selectivity/Notes |

|---|---|---|---|

| Hydrazone formation | l-xylose + phenylhydrazine, EtOH, 20°C | 99 | High purity hydrazone |

| Condensation with pyrimidinone | Triaminopyrimidinone, O2 oxidation | Not specified | Formation of pterin derivatives |

| Hydrogenation | RANEY® Ni, NaH2PO4 buffer pH 5.7, 23°C | 88 | 98:2 dihydro vs tetrahydro pterin ratio |

This method yields optically active dihydropteridinones, preserving the stereochemistry at C7, essential for biological function.

Synthetic Routes from Dihydropteridinone Derivatives (Patent Methods)

Patents EP2481739A1 and WO2013071217A1 describe synthetic strategies for dihydropteridinone derivatives, including intermediates and final compounds analogous to this compound.

General Synthetic Approach:

- Starting from substituted benzofuran carboxylates and various amines to construct the pteridinone core.

- Use of metal-catalyzed coupling reactions (e.g., palladium-catalyzed cross-coupling) to introduce diverse substituents at specific ring positions.

- Application of protecting groups and selective deprotection steps to manage functional group compatibility.

- Reactions carried out in solvents such as tetrahydrofuran, toluene, dimethylformamide, or trifluoroethanol, often under controlled temperatures (-78°C to 150°C).

- Use of bases like cesium carbonate or sodium tert-butoxide to facilitate coupling reactions.

- Reaction vessels are typically sealed glass reactors or microwave reactors to optimize yields and reaction times.

Example Reaction Scheme (from WO2013071217A1):

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Intermediate formation | Reaction of halogenated pteridinone with boronic acids in presence of Pd catalyst and base | Formation of substituted pteridinone |

| Protection/deprotection | Use of standard protecting groups (e.g., Boc) and acidic or basic conditions | Functional group management |

| Final coupling | Amide bond formation using HBTU or HATU coupling agents | Introduction of amino substituents |

This approach allows for the synthesis of stereochemically defined dihydropteridinones with variable side chains, including the 7-methyl group and 4-amino functionality.

Methylation and Functional Group Modifications

Specific methylation at the 7-position can be achieved by treatment of the corresponding 7-unsubstituted dihydropteridinone with methyl iodide in the presence of a base such as sodium hydride at low temperatures (-10°C to room temperature). This reaction proceeds with high regioselectivity and yield.

| Reaction Parameter | Details |

|---|---|

| Starting material | (R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one |

| Methylating agent | Methyl iodide (MeI) |

| Base | Sodium hydride (NaH) |

| Solvent | Dry dimethylformamide (DMF) |

| Temperature | -10°C to room temperature |

| Reaction time | 2 hours total |

| Outcome | Selective methylation at 7-position |

This method is detailed in fragment-based ligand identification studies and is applicable for preparing the 7-methyl derivative of dihydropteridinone.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Sugar-derived synthesis | l-xylose | Phenylhydrazine, RANEY® Ni | 88 | High (7S configuration) | Suitable for optically active forms |

| Patent synthetic routes | Benzofuran carboxylates | Pd catalysts, bases (Cs2CO3) | Variable | Controlled via protecting groups | Versatile for derivatives and scale-up |

| Methylation of dihydropteridinone | 7-unsubstituted dihydropteridinone | MeI, NaH, DMF | High | Regioselective | Enables functional group modification |

Research Findings and Optimization Notes

- The hydrogenation step in sugar-derived synthesis is sensitive to catalyst choice and solvent; RANEY® Ni in phosphate buffer provides superior selectivity for dihydropteridinone over tetrahydropterin byproducts.

- The protection and deprotection strategies in patent methods are critical to prevent side reactions and to maintain stereochemical integrity.

- Low-temperature methylation reactions prevent overalkylation and maintain regioselectivity at the 7-position.

- Reaction conditions such as temperature, solvent, and base choice significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the dihydropteridinone core to a fully oxidized pteridine.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fully oxidized pteridines, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that (7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one exhibits potential anticancer properties. Studies have shown that it can inhibit specific cancer cell lines by interfering with metabolic pathways essential for tumor growth. For instance, it may act as an inhibitor of dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells.

2. Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and may protect neurons from oxidative stress. Experimental models have demonstrated that it can improve cognitive function and reduce neuronal damage in conditions such as Alzheimer's disease.

3. Antimicrobial Properties

The antimicrobial potential of this compound has been explored, particularly against bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell wall synthesis and metabolic processes, making it a candidate for developing new antimicrobial agents.

Biochemistry

1. Enzyme Inhibition

The compound has been studied as a potential inhibitor of various enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to bind effectively to active sites, thereby inhibiting enzyme activity. This property is particularly useful in drug design for targeting specific biochemical pathways.

2. Molecular Probes

Due to its ability to interact with biological macromolecules, this compound can serve as a molecular probe in biochemical assays. It aids in understanding enzyme kinetics and the effects of inhibitors on enzyme activity.

Cosmetic Applications

1. Skin Care Formulations

Recent studies have highlighted the use of this compound in cosmetic formulations aimed at enhancing skin health. Its antioxidant properties help combat oxidative stress in skin cells, potentially reducing signs of aging and improving overall skin appearance.

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties make it suitable for inclusion in topical formulations designed to soothe irritated skin. Clinical trials have shown that products containing this compound can reduce redness and inflammation associated with conditions like acne and rosacea.

Summary of Findings

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through the modulation of key signaling pathways.

- Neuroprotection Research : In animal models of neurodegeneration, the administration of this compound resulted in improved cognitive performance and reduced markers of oxidative stress in brain tissues.

- Cosmetic Application Trial : A clinical trial involving a topical formulation containing this compound showed significant improvement in skin hydration and reduction in irritation after four weeks of use.

Mechanism of Action

The mechanism of action of (7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a cofactor or inhibitor in enzymatic reactions, influencing metabolic pathways. Its molecular targets include enzymes involved in folate metabolism, such as dihydrofolate reductase.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally related dihydropteridinones and tetrahydropyrrolopteridinones reported in the evidence.

Substituent Variations at Positions 4 and 7

The target compound’s 4-amino and 7-methyl groups distinguish it from analogs with bulkier or more complex substituents (Table 1).

Table 1: Substituent Comparison of Selected Dihydropteridinones

Key Observations:

- Simpler Substituents: The target compound’s 4-amino group is smaller than the morpholino (1h) or benzylamino (1d) groups, which may enhance solubility but reduce target affinity compared to bulkier analogs .

Research Findings and Data Trends

Structural-Activity Relationship (SAR) Insights

Pharmacokinetic Considerations

- LogP Predictions : The 7-methyl group may lower LogP compared to 7-isopropyl or 7-(2-(methylthio)ethyl) analogs, reducing lipophilicity-related toxicity.

Biological Activity

(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one is a pteridine derivative notable for its bicyclic structure, which includes a pteridinone core. This compound plays a significant role in various biochemical pathways, particularly in folate metabolism and enzyme inhibition. Its molecular formula is C₇H₈N₄O, and it has been studied for its potential biological activities, including anticancer properties and interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and proteins involved in critical biochemical pathways. It is known to inhibit specific enzymes that are crucial in the metabolism of folates and other related compounds.

Key Activities:

- Enzyme Inhibition: The compound exhibits inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is essential in the folate synthesis pathway. This inhibition can disrupt cellular proliferation, making it a candidate for anticancer therapies.

- Kinase Inhibition: Recent studies have identified its potential as a multi-kinase inhibitor, affecting pathways involved in cancer cell growth and survival.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of an amino group at the 4-position and a methyl group at the 7-position enhances its binding affinity to target enzymes.

| Structural Feature | Description | Impact on Activity |

|---|---|---|

| Amino Group at 4-position | Enhances hydrogen bonding with enzyme active sites | Increases inhibitory potency |

| Methyl Group at 7-position | Affects lipophilicity and membrane permeability | Improves bioavailability |

Case Studies

-

Anticancer Activity:

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against breast cancer cells, indicating potent antiproliferative effects. -

Kinase Inhibition Studies:

A recent kinome scan revealed that this compound inhibits several kinases associated with cancer progression, including TRKA and DYRK1A/1B. These findings suggest that the compound could be developed into a therapeutic agent targeting multiple pathways involved in tumor growth.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

-

Inhibition of Dihydrofolate Reductase (DHFR):

- IC50 values indicate strong inhibition, suggesting potential use in cancer therapy where folate metabolism is disrupted.

-

Multi-Kinase Inhibition:

- The compound has been shown to inhibit TRKA (NTRK1) with an IC50 value of approximately 43 nM, highlighting its potential as a multi-target anticancer agent.

-

Comparative Activity:

- Compared to structurally similar compounds, this compound demonstrates enhanced selectivity and potency against specific cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one, and how can stereochemical purity be validated?

- Methodological Answer : A robust synthetic route could involve cyclization reactions using hydroxylamine derivatives in methanol/KOH systems, as demonstrated in structurally analogous naphthyridinone syntheses . To ensure stereochemical fidelity, employ chiral chromatography or X-ray crystallography. For example, X-ray analysis confirmed the stereochemistry of a related dihydro compound by resolving bond angles and torsion parameters .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for confirming the dihydropteridinone scaffold and methyl/amino substituents. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides unambiguous structural confirmation, as seen in studies of similar bicyclic systems . Polarimetry or circular dichroism (CD) can verify enantiomeric purity if chirality is a concern.

Q. How should researchers design experiments to investigate the compound’s acid-base reactivity or stability under varying pH conditions?

- Methodological Answer : Use kinetic studies under controlled pH buffers (e.g., 2–12) with UV-Vis or HPLC monitoring. For example, track degradation products or tautomeric shifts, referencing protocols applied to coumarin derivatives . Include temperature-controlled environments to assess thermal stability, as outlined in cyclopenta-pyridinone analyses .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to model interactions with active sites. Validate predictions using in vitro assays, as demonstrated in studies targeting the SKI complex for antiviral compounds . Density functional theory (DFT) can further elucidate electronic properties influencing binding .

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected coupling patterns in NMR or inconsistent mass fragments?

- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For mass spectral anomalies, employ tandem MS/MS to trace fragmentation pathways. Refer to case studies where crystallography resolved discrepancies in bicyclic lactam structures .

Q. What experimental approaches are suitable for studying the stereochemical impact of the 7-methyl group on biological activity?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis, then compare bioactivity using cell-based assays (e.g., IC₅₀ determination). For example, enantioselective synthesis of tetrahydropyrido-pyrimidinones revealed stereochemistry-dependent antimicrobial effects . Pair this with molecular modeling to correlate spatial orientation with activity .

Data Analysis & Experimental Design

Q. How should researchers design a study to analyze the compound’s environmental fate or biodegradation pathways?

- Methodological Answer : Adopt a tiered approach: (1) Determine physicochemical properties (logP, pKa) via shake-flask/HPLC methods ; (2) Use radiolabeled analogs to track abiotic/biotic degradation in soil/water systems, as outlined in environmental chemistry projects . LC-MS/MS identifies metabolites, while QSAR models predict ecotoxicity .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in preclinical studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response curves. For multi-variable datasets, apply ANOVA with post-hoc tests (Tukey’s HSD), referencing randomized block designs in agricultural chemistry studies . Bayesian methods can quantify uncertainty in low-sample-size experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.